Product packaging for Capsanthol(Cat. No.:CAS No. 33981-79-2)

Capsanthol

Cat. No.: B1237387
CAS No.: 33981-79-2
M. Wt: 586.9 g/mol
InChI Key: SLVPCYNKKSBCNL-DKLMTRRASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Capsanthol is a carotenoid metabolite of interest in biochemical and nutritional research. It is derived from capsanthin, the main carotenoid responsible for the red color of ripe chili peppers (Capsicum annuum) . As a research chemical, it provides a valuable tool for investigating the metabolic pathways of dietary carotenoids and the biological activities of their derivatives . Research into this compound is motivated by the known pharmacological properties of its precursor, capsanthin, which has demonstrated antioxidant, anti-inflammatory, and potential anti-tumor activities in scientific studies . The compound enables researchers to explore the mechanisms behind these effects, including interactions with cellular receptors and antioxidant response elements. This compound is characterized by its distinct chemical structure, which can be identified and confirmed by analytical techniques such as FT-IR spectroscopy. Key functional groups present in related carotenoids, detectable by FT-IR, include O-H, C=O, and C=C bonds, providing a fingerprint for compound verification . This reagent is presented as a high-purity standard to ensure reliable and reproducible results in experimental settings. Applications include use as an analytical standard in chromatography, a probe for studying carotenoid metabolism in model systems, and a candidate for in vitro evaluation of bioactivity. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. All necessary safety data sheets (SDS) should be consulted before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H58O3 B1237387 Capsanthol CAS No. 33981-79-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33981-79-2

Molecular Formula

C40H58O3

Molecular Weight

586.9 g/mol

IUPAC Name

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-19-hydroxy-19-(4-hydroxy-1,2,2-trimethylcyclopentyl)-3,7,12,16-tetramethylnonadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C40H58O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,37,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+

InChI Key

SLVPCYNKKSBCNL-DKLMTRRASA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(C2(CC(CC2(C)C)O)C)O)C)C

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(C2(CC(CC2(C)C)O)C)O)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(C2(CC(CC2(C)C)O)C)O)C)C

Synonyms

capsanthol

Origin of Product

United States

Biosynthesis and Genetic Engineering of Capsanthol

Elucidation of the Capsanthol Biosynthetic Pathway in Natural Producers

The pathway leading to this compound involves several enzymatic steps that convert colorless precursors into colored carotenoids. ontosight.ai

Identification of Key Enzymes and Genes in this compound Biogenesis

Several key enzymes and their corresponding genes have been identified as crucial for this compound biosynthesis in Capsicum annuum. The pathway begins with the condensation of two molecules of geranylgeranyl diphosphate (B83284) (GGPP), a 20-carbon precursor, to form phytoene (B131915), a colorless carotenoid. This step is catalyzed by the enzyme phytoene synthase (PSY). ontosight.aid-nb.inforesearchgate.net PSY is considered a key regulator of carotenoid biosynthesis in pepper. mdpi.com

Subsequent desaturation and isomerization reactions, mediated by enzymes like phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), convert phytoene into lycopene (B16060). ontosight.airesearchgate.net Lycopene then undergoes cyclization at both ends, catalyzed by lycopene β-cyclase (LCYB), to produce β-carotene. d-nb.inforesearchgate.net

β-carotene is further modified. β-carotene hydroxylase (CrtZ) catalyzes the formation of β-cryptoxanthin and zeaxanthin (B1683548) from β-carotene. d-nb.info Zeaxanthin is then converted to antheraxanthin (B39726) and violaxanthin (B192666) by zeaxanthin epoxidase (Zep). d-nb.info

The final steps in this compound biosynthesis involve the conversion of antheraxanthin and violaxanthin. The enzyme capsanthin-capsorubin synthase (CCS) is responsible for converting antheraxanthin to capsanthin (B1668288) and violaxanthin to capsorubin (B42635). hst-j.orgaocs.org CCS is located at the final stage of the pathway and is considered an important rate-limiting enzyme in capsanthin formation. mdpi.com The Ccs gene has been cloned from pepper and is directly involved in the development of red fruit color. d-nb.info Studies have shown that the Ccs gene is specifically expressed during chromoplast development in fruits accumulating ketocarotenoids like capsanthin and capsorubin. researchgate.netresearchgate.net

Key enzymes and their corresponding genes involved in this compound biosynthesis include:

EnzymeGeneFunction in this compound Pathway
Phytoene SynthasePSYCatalyzes the first committed step, GGPP to phytoene. ontosight.aid-nb.inforesearchgate.net
Phytoene DesaturasePDSInvolved in desaturation of phytoene. ontosight.airesearchgate.net
ζ-Carotene DesaturaseZDSInvolved in desaturation of phytoene. ontosight.airesearchgate.net
Lycopene β-CyclaseLCYBCatalyzes cyclization of lycopene to form β-carotene. d-nb.inforesearchgate.net
β-Carotene HydroxylaseCrtZConverts β-carotene to zeaxanthin precursors. mdpi.comd-nb.info
Zeaxanthin EpoxidaseZepConverts zeaxanthin to violaxanthin precursors. d-nb.info
Capsanthin-Capsorubin SynthaseCCSConverts antheraxanthin and violaxanthin to capsanthin. hst-j.orgaocs.org

Intermediates and Branch Points in this compound Biosynthesis

The this compound biosynthetic pathway involves several intermediate carotenoid compounds. The pathway starts with the C5 precursors IPP and DMAPP, which combine to form GGPP (C20). ontosight.aigenome.jp Two GGPP molecules condense to form phytoene (C40). ontosight.airesearchgate.net Phytoene is then desaturated through intermediates like ζ-carotene to form lycopene. ontosight.airesearchgate.net

Lycopene represents a crucial branch point in the carotenoid pathway. aocs.org One branch, catalyzed by LCYB, leads to the production of β-carotene, which has two β-rings. d-nb.inforesearchgate.netaocs.org β-carotene is the precursor for xanthophylls like zeaxanthin, antheraxanthin, and violaxanthin, ultimately leading to capsanthin and capsorubin. d-nb.infohst-j.orgaocs.org Another branch, involving lycopene ε-cyclase (LCY-E) and LCYB, leads to the formation of α-carotene, which has one β- and one ε-ring, and is a precursor for lutein (B1675518). ontosight.aiaocs.org The relative activities of LCYB and LCY-E influence the flux through these branches. aocs.org

Key intermediates in the this compound pathway originating from the β-carotene branch include β-cryptoxanthin, zeaxanthin, antheraxanthin, and violaxanthin. d-nb.infohst-j.orgaocs.org Capsanthin and capsorubin are the end products of this specific branch in Capsicum fruits. researchgate.nethst-j.org

Regulation of Biosynthetic Gene Expression for this compound

The regulation of this compound biosynthesis is a complex process influenced by various factors, including developmental stages and environmental cues. In Capsicum annuum, the accumulation of capsanthin is closely linked to fruit ripening and the expression of key biosynthetic genes. mdpi.comontosight.aid-nb.info

Mutations or altered expression of these key genes can significantly impact the final carotenoid profile and fruit color. For instance, the yellow fruit color in some pepper varieties is associated with the absence or mutation of the Ccs gene, which prevents the synthesis of capsanthin. d-nb.inforesearchgate.nethst-j.orgcas.cz Studies have identified premature stop codons or frameshift mutations in the Ccs gene in yellow peppers. d-nb.infocas.cz Variation in β-carotene hydroxylase (CrtZ) expression may also be related to pepper color. mdpi.com

Genetic studies have identified quantitative trait loci (QTLs) associated with capsanthin content in sweet peppers, highlighting the genetic control over this trait. ontosight.ai The y locus, which controls yellow fruit color, has been determined to correspond to the Ccs gene. hst-j.orgcas.cz

Regulation of gene expression can occur at multiple levels, including transcriptional and post-transcriptional mechanisms. nih.govpressbooks.pub While transcriptional regulation of genes like CCS and PSY is significant during ripening, post-transcriptional mechanisms may also play a role in controlling the final accumulation of capsanthin. nih.gov

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering is a field focused on optimizing genetic and regulatory processes within cells to increase the production of desired substances. wikipedia.orgmdpi.com For this compound, metabolic engineering strategies aim to enhance its accumulation in natural producers or enable its production in heterologous host organisms.

Heterologous Expression of this compound Biosynthetic Genes in Model Organisms

Heterologous expression involves introducing genes from one organism into a different host organism to express the foreign genes and produce the corresponding compounds. wikipedia.orgnih.govwikipedia.orggoogle.com This approach is valuable for studying biosynthetic pathways and potentially producing compounds that are difficult to obtain from their natural sources or to achieve higher yields. nih.govwikipedia.orgfrontiersin.orgnih.gov

For this compound biosynthesis, heterologous expression of the relevant Capsicum genes in model organisms like Escherichia coli or yeast (Saccharomyces cerevisiae) could enable the production of this compound in a controlled environment. mdpi.comnih.gov This requires cloning the this compound biosynthetic gene cluster (BGC) or individual genes into suitable expression vectors and transforming them into the host organism. nih.govfrontiersin.orgnih.gov

While specific examples of heterologous expression solely for this compound are not extensively detailed in the provided search results, the principles of heterologous expression for carotenoids and other natural products are well-established. nih.govfrontiersin.orgnih.gov Studies on related carotenoids like astaxanthin (B1665798) have demonstrated the feasibility of expressing biosynthetic genes in E. coli and yeast to produce these pigments. nih.gov

Challenges in heterologous expression can include the need for cofactors, the efficiency of enzyme activity in the new host environment, and potential toxicity of intermediates or the final product to the host cell. wikipedia.orgnih.gov Successful heterologous expression requires careful selection of the host organism and optimization of the expression system. nih.gov

Optimization of Microbial Strains for this compound Accumulation

Optimizing microbial strains for the production of specific compounds involves modifying their metabolic pathways to enhance the yield and accumulation of the desired product. wikipedia.orgmdpi.comnih.govnih.gov This can involve various strategies, including overexpressing key enzymes, blocking competing pathways, and optimizing fermentation conditions. wikipedia.orgnih.govnih.govmdpi.com

For this compound production using microbial systems (either through heterologous expression or potentially in naturally producing microbes if applicable), optimization strategies would focus on increasing the metabolic flux towards this compound. This could involve enhancing the supply of precursor molecules like IPP and DMAPP, which are derived from central metabolic pathways. nih.govfrontiersin.org Strategies might include modifying enzymes in the MEP or mevalonate (B85504) pathways to increase precursor availability. genome.jpnih.govfrontiersin.org

Overexpression of rate-limiting enzymes in the this compound pathway, such as PSY and CCS, could also lead to increased production. mdpi.comwikipedia.org Conversely, blocking or downregulating enzymes in competing metabolic pathways that divert precursors away from this compound synthesis can improve yield. wikipedia.orgnih.gov

Engineering the microbial host to tolerate higher concentrations of this compound, which might be toxic at high levels, is another important aspect of optimization. mdpi.com Additionally, optimizing the fermentation process itself, including factors like temperature, pH, and nutrient availability, can significantly impact microbial growth and product accumulation. nih.govmdpi.com

While direct examples of optimizing microbial strains specifically for this compound accumulation were not prominently found, the principles applied to the production of other carotenoids and natural products in microbes are relevant. mdpi.comnih.govnih.govnih.gov Successful metabolic engineering efforts have led to significant increases in the production of various chemicals in engineered microbial strains like E. coli and S. cerevisiae. nih.govnih.govnih.gov

Genetic Manipulation of Plant Systems for Elevated this compound Yields

Genetic engineering approaches have been explored to enhance carotenoid content, including precursors to this compound, in plants. The carotenoid biosynthesis pathway in Capsicum is well-studied, and several genes encoding key enzymes have been identified and cloned. d-nb.infoscienceopen.comnih.gov Manipulating the expression of these genes can significantly impact the accumulation of specific carotenoids.

Studies have focused on genes such as phytoene synthase (PSY), lycopene β-cyclase (LCYB), β-carotene hydroxylase (CrtZ), and capsanthin-capsorubin synthase (CCS) to alter carotenoid profiles and increase desired pigment levels in pepper fruits. d-nb.infonih.gov For instance, the CCS gene plays a pivotal role in the synthesis of capsanthin and capsorubin, which are responsible for the red color in peppers. d-nb.infonih.govscienceopen.com Mutations in the CCS gene can lead to the accumulation of other carotenoids, resulting in yellow or orange fruit colors instead of red. d-nb.infonih.govnih.govisaaa.org

Genetic transformation techniques, such as Agrobacterium-mediated transformation, have been utilized to introduce or modify genes involved in carotenoid biosynthesis in pepper and other plant systems. ekb.egresearchgate.netebsco.comfountainmagazine.com Overexpression of genes like lycopene beta-cyclase (β-Lcy) from Arabidopsis in pepper genotypes has resulted in significant increases in β-carotene levels in fruits. ekb.egresearchgate.net For example, overexpression of β-Lcy in the Balady pepper genotype led to a 10-fold increase in β-carotene levels, from 4.5 to 45.0 mg 100 g⁻¹ dry weight (DW), while in the Topepo rosso genotype, a approximately 7-fold increase was observed, from 5.2 to 36.39 mg 100 g⁻¹ DW. researchgate.net

Research has also explored the use of virus-induced gene silencing (VIGS) technology to study the effect of silencing key genes in the capsanthin biosynthetic pathway on fruit color and carotenoid content. Silencing genes like CCS, PSY, LCYB, and CrtZ individually or in combination in red pepper cultivars resulted in altered fruit color (orange or yellow) and decreased levels of capsanthin and other associated carotenoids. d-nb.info

Metabolic engineering efforts have also extended to heterologous systems, such as rice endosperm, to produce carotenoids like zeaxanthin and astaxanthin. By introducing genes from the carotenoid pathway, including the Capsicum capsanthin-capsorubin synthase (Ccs) gene, researchers have successfully engineered rice lines capable of producing ketoxanthophylls, including capsanthin. nih.gov

Data from genetic manipulation studies highlight the potential for increasing the yield of this compound precursors and related carotenoids in plants.

GenotypeGene ModifiedWild Type β-carotene (mg/100g DW)Transgenic β-carotene (mg/100g DW)Fold Increase
Baladyβ-Lcy4.545.010
Topepo rossoβ-Lcy5.236.39~7

Data derived from genetic engineering studies involving the overexpression of the Arabidopsis β-Lcy gene in pepper genotypes. researchgate.net

Advanced Methodologies for Capsanthol Isolation and Purification Research Scale

Contemporary Extraction Techniques for Capsanthol from Biological Matrices

Efficient extraction is the crucial first step in obtaining this compound from plant materials. Modern research employs various advanced techniques to improve extraction yield, reduce extraction time, minimize solvent consumption, and preserve the integrity of this thermolabile compound.

Enzyme-Assisted Extraction (EAE) for this compound

Enzyme-assisted extraction (EAE) is an eco-friendly technique that utilizes hydrolytic enzymes to break down plant cell walls, facilitating the release of intracellular compounds like this compound. This method enhances solvent penetration into the plant matrix, leading to improved extraction efficiency. Studies on the EAE of other bioactive compounds, such as capsaicinoids and phenolic compounds from Capsicum chinense seeds, have demonstrated its effectiveness in increasing extraction yields compared to conventional methods. nih.govresearchgate.net For instance, cellulase-assisted extraction has shown potential in improving the recovery of bioactive compounds from chili pepper seeds. nih.gov Research indicates that factors such as enzyme concentration, temperature, and extraction time significantly influence the yield of extracted compounds. nih.govnih.govmdpi.com While specific data on EAE directly applied to this compound were not found in the immediate search results, the success with other compounds from Capsicum suggests its applicability for enhancing this compound extraction by degrading the cell wall components that trap carotenoids.

Supercritical Fluid Extraction (SFE) Optimization for this compound

Supercritical fluid extraction (SFE), particularly using supercritical carbon dioxide (SC-CO2), is a widely adopted green extraction technique for isolating lipophilic compounds like carotenoids. SC-CO2 is non-toxic, non-flammable, and its solvent power can be adjusted by manipulating temperature and pressure, allowing for selective extraction. scielo.brmdpi.com Optimization of SFE parameters is critical to maximize the yield and purity of the target compound. Studies on the SFE of carotenoids such as lycopene (B16060) and beta-carotene (B85742) from tomato skins highlight the importance of pressure as a key parameter influencing extraction efficiency. scielo.br Research on optimizing SFE for other bioactives, like gamma-oryzanol (B192022) from rice bran, has explored temperature and pressure ranges (e.g., 40–80 °C and 200–500 bar) and the use of co-solvents like ethanol (B145695) to enhance solubility and recovery. mdpi.commdpi.com The addition of a co-solvent can modify the polarity of SC-CO2, improving the extraction of more polar carotenoids like this compound. mdpi.com

Research findings on SFE optimization for other compounds demonstrate the typical parameters investigated:

ParameterRange Studied (Example)Impact on ExtractionSource
Pressure200–500 barIncreased pressure often enhances yield and selectivity mdpi.com
Temperature40–80 °CAffects solubility and diffusion mdpi.com
Co-solvent0-50% ethanol (v/v)Increases polarity, improves recovery of polar compounds mdpi.com
Extraction Time20-80 minInfluences total yield scielo.br

(Note: This is an interactive table. You can click on the headers to sort.)

Optimizing these parameters for this compound from Capsicum species would involve experimental designs to determine the conditions that yield the highest amount of this compound with desired purity.

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) for this compound

Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are advanced techniques that utilize energy to enhance the extraction process, often resulting in reduced extraction times and solvent volumes compared to conventional methods. scialert.netphcogrev.commdpi.commdpi.com

MAE uses microwave energy to heat the solvent and plant matrix, causing cell disruption and improving the diffusion of compounds into the solvent. scialert.netmdpi.comresearchgate.net UAE employs ultrasonic waves to create cavitation bubbles in the solvent, leading to cell wall breakdown and enhanced mass transfer. mdpi.comajol.infoplos.orgmdpi.com

Studies on MAE and UAE for extracting phenolic compounds and other bioactives from various plant materials, including date seeds, Scutellaria species, applewood, peaches, and pumpkins, highlight the effectiveness of these methods. mdpi.commdpi.complos.orgmdpi.comnih.gov Optimal conditions for MAE and UAE vary depending on the plant matrix and target compounds, involving parameters such as solvent type and concentration, extraction time, temperature, microwave power, or ultrasonic power/amplitude. mdpi.complos.orgmdpi.comnih.govresearchgate.net For example, research on UAE of polyphenols from applewood showed that a 30% ethanol mixture resulted in a higher yield. mdpi.com Another study on UAE of phenolic compounds from peaches optimized parameters including temperature (around 41°C), ultrasonic power (around 44-56%), and extraction time (around 25-28 minutes). plos.org

While direct studies on MAE or UAE specifically for this compound were not retrieved, these techniques are applicable to the extraction of carotenoids from Capsicum. Their advantages lie in potentially faster extraction times and reduced solvent usage, which are beneficial at a research scale.

Green Solvent-Based Extraction Approaches for this compound

The increasing emphasis on sustainable practices in chemistry has led to the exploration of green solvents for the extraction of natural products. Green solvents are defined by their low toxicity, environmental friendliness, and sustainability. researchgate.netnih.govresearchgate.net For this compound extraction, green solvent approaches often involve the use of water, ethanol, or mixtures thereof, which are considered less hazardous than traditional organic solvents like hexane (B92381) or acetone. researchgate.netresearchgate.net

Supercritical CO2, as discussed in SFE, is also considered a green solvent. scielo.brmdpi.com Other emerging green solvents include deep eutectic solvents (DES) and pressurized hot water (subcritical water). researchgate.netnih.govresearchgate.netugent.be Studies on the extraction of natural food colorants and phenolic compounds have investigated the use of various green solvents in combination with techniques like maceration, SFE, UAE, and MAE. researchgate.netnih.govugent.bemdpi.com The choice of green solvent impacts the selectivity and stability of the extracted compounds. researchgate.net Water-based extraction, for instance, has been explored due to its non-toxicity, cost-effectiveness, and potential for high extraction yields for certain compounds. researchgate.net Ethanol-water mixtures are also commonly used green solvent systems in MAE and UAE for extracting polar and semi-polar compounds. mdpi.commdpi.com

The application of green solvents for this compound extraction aligns with the principles of green chemistry, aiming for more sustainable and environmentally conscious research practices.

Chromatographic Purification Strategies for this compound Isolation

Following extraction, purification is necessary to isolate this compound from other co-extracted compounds, including other carotenoids (like capsanthin (B1668288) and capsorubin), lipids, and plant pigments. Chromatographic techniques are essential for achieving high purity at a research scale.

High-Performance Liquid Chromatography (HPLC) for this compound Purification

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the separation and purification of natural compounds, including carotenoids. thermofisher.comresearchgate.netopenaccessjournals.com HPLC offers high resolution, sensitivity, and reproducibility, making it suitable for isolating this compound from complex extracts. researchgate.netopenaccessjournals.com

Reversed-phase HPLC (RP-HPLC) is a common mode for separating carotenoids based on their hydrophobicity. thermofisher.comresearchgate.net By using a non-polar stationary phase and a polar mobile phase (typically mixtures of water or buffers with organic solvents like methanol, acetonitrile, or ethanol), RP-HPLC can effectively separate carotenoids with subtle differences in structure, such as this compound, capsanthin, and capsorubin (B42635). Preparative HPLC, a larger-scale version of analytical HPLC, is employed at the research scale to purify sufficient quantities of this compound for further studies. mdpi.com Optimization of HPLC parameters, including the stationary phase, mobile phase composition, flow rate, and detection wavelength, is crucial for achieving efficient separation and high purity of this compound. mdpi.com

Research on the purification of other natural products by preparative HPLC demonstrates its capability to yield compounds with high purity (>95%). mdpi.com While specific details on HPLC parameters exclusively for this compound purification were not extensively detailed in the search results, the established principles of carotenoid separation by RP-HPLC, often using C18 columns and gradient elution with methanol/acetonitrile/water mixtures, are directly applicable to this compound.

Countercurrent Chromatography and Preparative Chromatography for Scalable this compound Isolation

Countercurrent Chromatography (CCC) is a versatile liquid-liquid partition chromatographic technique that does not utilize a solid support researchgate.netamericanlaboratory.comnih.gov. This lack of solid support minimizes irreversible adsorption of the sample, leading to high sample recovery and the ability to process large sample amounts nih.govmdpi.com. CCC is particularly useful for the isolation of natural products researchgate.netamericanlaboratory.com. High-Performance Countercurrent Chromatography (HPCCC), an advancement of HSCCC, allows for higher column rotation speeds, which can decrease separation time while maintaining resolution nih.gov. The success of CCC and HPCCC separations relies on the selection of a suitable two-phase solvent system nih.gov.

Preparative chromatography, including Preparative High-Performance Liquid Chromatography (Prep-HPLC), is a widely used technique for isolating and purifying compounds from mixtures on a larger scale than analytical chromatography ijcpa.inrotachrom.comchemistryworld.com. While analytical chromatography focuses on qualitative and quantitative analysis, preparative chromatography aims to isolate a specific compound of interest rotachrom.com. Prep-HPLC is considered a versatile and safe method for purifying various chemicals, including natural products ijcpa.in. It involves separating components based on their differential partitioning between a mobile phase and a stationary phase rotachrom.com. Prep-HPLC systems typically involve working with higher concentrations and volumes compared to analytical HPLC, and they include a fraction collector to collect the isolated compound ijcpa.in.

Both CCC and preparative chromatography are valuable tools for obtaining this compound on a research scale, offering scalability and efficient separation from complex natural matrices.

Purity Assessment and Contaminant Profiling of Isolated this compound

Achieving high purity is crucial for the accurate characterization and research of isolated compounds like this compound chemistryworld.com. Purity assessment involves determining the extent to which the isolated sample consists solely of the target compound and identifying any impurities or contaminants present chemistryworld.com.

Chromatographic techniques, particularly HPLC, are fundamental for assessing the purity of isolated carotenoids, including this compound researchgate.netdoi.org. HPLC methods can be used to separate the isolated compound from any co-eluting impurities researchgate.net. The purity of carotenoid samples is often confirmed using spectroscopic methods such as UV/Vis, NMR spectroscopy, and mass spectrometry doi.org. These techniques provide detailed structural information and can help identify contaminants researchgate.netdoi.orgresearchgate.net.

Contaminant profiling involves identifying and quantifying the specific impurities present in a sample chemistryworld.com. In the context of natural product isolation, potential contaminants can include other carotenoids, lipids, or other plant metabolites researchgate.net. Preparative chromatography itself can be used not only for isolation but also for isolating impurities present at low concentrations for identification chemistryworld.commanufacturingchemist.com. Techniques like LC-MS/MS are highly sensitive and can be used to detect and identify trace contaminants nih.gov.

Ensuring the purity of isolated this compound is vital for reliable research findings. A combination of chromatographic separation and spectroscopic characterization is typically employed for purity assessment and contaminant profiling.

Table 1: Spectroscopic Data for Capsanthin (Example - related to this compound)

TechniqueObserved Data HighlightsCitation
IR SpectroscopyCharacteristic bands including C=C (trans), C=O (conj.), and O-H stretching. researchgate.netresearchgate.net
NMR SpectroscopySignals corresponding to methyl, methylene (B1212753), methine, and hydroxyl protons and carbons. researchgate.netresearchgate.net
Mass SpectrometryMolecular ion peak and fragmentation patterns (e.g., loss of water, toluene, xylene). researchgate.net

Sophisticated Analytical Characterization of Capsanthol

Spectroscopic Analysis of Capsanthol and its Derivatives

Spectroscopic methods play a fundamental role in elucidating the molecular structure and electronic characteristics of this compound and its related derivatives.

UV-Visible Spectroscopy for Conjugated System Analysis of this compound

UV-Visible (UV-Vis) spectroscopy is a powerful technique for analyzing compounds containing conjugated systems, such as the polyene backbone of this compound. The absorption of UV-Vis light by carotenoids is a result of π → π* electronic transitions within their conjugated double bonds. nih.govctdbase.org The wavelength of maximum absorption (λmax) is directly related to the extent of conjugation; longer conjugated systems result in a shift of λmax to longer wavelengths (bathochromic shift). nih.govctdbase.org

For all-trans-capsanthol, characteristic absorption maxima have been reported. In benzene, λmax values were observed at 487 nm, 457 nm, and 434 nm. Another study reported values of 487, 456, and (430) for this compound. The presence of these distinct absorption bands in the visible region is responsible for the characteristic red-orange color of this compound.

Geometrical isomerism, specifically cis-trans isomerization, can also influence the UV-Vis spectra of carotenoids, leading to shifts in absorption maxima and sometimes the appearance of a "cis-peak" at lower wavelengths. Furthermore, the aggregation state of this compound molecules in solution can affect their UV-Vis spectra, resulting in either red or blue shifts and alterations in the vibrational fine structure of the absorption bands.

CompoundSolventλmax (nm)
all-trans-CapsantholBenzene487, 457, 434
This compoundN/A487, 456, (430)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound (1H and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, including complex carotenoids like this compound. Both proton (1H) NMR and carbon-13 (13C) NMR spectroscopy provide valuable information about the chemical environment and connectivity of atoms within the molecule.

1H NMR spectra reveal the types of protons present, their relative numbers, and their coupling interactions with neighboring protons, which helps in mapping the carbon-hydrogen framework. 13C NMR spectroscopy provides information about the carbon skeleton and the different types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary carbons) based on their characteristic chemical shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. In MS, the sample molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M+) in the mass spectrum corresponds to the intact molecule that has gained or lost an electron, providing the molecular mass of the compound. Fragmentation occurs when the ionized molecules break down into smaller, characteristic fragment ions. The pattern of these fragments is unique to a specific compound's structure and can serve as a "molecular fingerprint" for identification. Fragments are formed through various bond cleavage processes and the loss of small neutral molecules. Although detailed fragmentation data for this compound were not found in the provided snippets, MS is a standard technique used in conjunction with other methods for the characterization of carotenoids.

Circular Dichroism (CD) Spectroscopy for Chirality and Supramolecular Assembly of this compound

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the chirality of molecules and their ability to form chiral supramolecular assemblies. This compound, being a carotenoid with chiral centers, can exhibit optical activity.

Studies have shown that epimers of this compound can form chiral supramolecular assemblies, such as card-pack and head-to-tail aggregates, particularly upon aqueous dilution of their solutions in organic solvents. These ordered arrangements of molecules give rise to characteristic signals in the CD spectrum known as exciton (B1674681) couplets. The shape and intensity of these exciton couplets provide information about the type of aggregation (e.g., H- or J-aggregates) and the handedness (right- or left-handed) of the supramolecular structure.

Interestingly, the configuration at a single chiral center in this compound epimers has been shown to significantly influence the chirality of the resulting supramolecular assembly. Furthermore, the addition of achiral compounds, such as beta-carotene (B85742), to solutions of this compound epimers can induce supramolecular chirality, detectable as an increase in the intensity of the exciton signal in the CD spectra. CD spectroscopy is thus a sensitive probe for studying the self-assembly behavior and chiral organization of this compound molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectrum that serves as a fingerprint for the compound and reveals the presence of different functional groups.

For this compound, FTIR spectroscopy can provide information about key functional groups such as hydroxyl (-OH) groups, carbon-carbon double bonds (C=C) in the polyene chain, and carbon-hydrogen bonds (C-H) in methyl and methylene groups. While specific detailed FTIR data for this compound were not extensively provided in the snippets, one source mentions characteristic IR bands for Capsanthone, a related compound, including signals for C=C, C=O, C-H bending and stretching vibrations. The same source also indicates that O-H stretching vibrations are observed for this compound. FTIR can be particularly useful for identifying functional groups that may not be easily distinguishable by other techniques like 1H NMR, such as those lacking hydrogen atoms.

Advanced Chromatographic-Mass Spectrometric Coupling for this compound Quantification and Profiling

The analysis of this compound in complex biological or food matrices often requires separation from other co-occurring carotenoids and compounds before detection and quantification. Hyphenated chromatographic-mass spectrometric techniques are powerful tools for this purpose, combining the separation capabilities of chromatography with the sensitivity and specificity of mass spectrometry.

High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis detection is a common method for the analysis and quantification of carotenoids, including this compound. However, for more complex samples or when higher sensitivity and specificity are required, coupling chromatography with mass spectrometry is advantageous.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used techniques for the profiling and quantification of metabolites and other compounds. LC-MS is generally preferred for the analysis of non-volatile and more polar compounds, which includes many carotenoids like this compound. GC-MS is more suitable for volatile or semi-volatile compounds, or those that can be converted into volatile derivatives through derivatization.

These hyphenated techniques enable the separation of individual carotenoids within a mixture based on their differential interactions with a stationary phase and a mobile phase in the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. This allows for the identification and quantification of specific compounds even in complex samples. Advanced LC-MS systems, particularly those employing tandem mass spectrometry (LC-MS/MS), offer enhanced sensitivity and selectivity, allowing for accurate quantification even at low concentrations and in the presence of interfering substances. These techniques are widely applied in various fields, including metabolomics, for the comprehensive profiling of compounds in biological systems.

LC-MS/MS and GC-MS for Trace Analysis and Metabolite Identification of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques widely employed for the trace analysis and metabolite identification of various compounds, including carotenoids like this compound. LC-MS/MS is particularly effective for the analysis of polar metabolites and offers high sensitivity for the detection and quantification of low-concentration analytes in complex samples. creative-proteomics.comgeneralmetabolics.com It provides detailed information about the chemical composition and structure through the analysis of both parent and fragment ions. creative-proteomics.com This dual approach allows for the identification of molecular weight and provides structural insight via fragmentation patterns. creative-proteomics.com LC-MS/MS methods can be implemented in both targeted and untargeted workflows for metabolomics profiling. generalmetabolics.com Targeted approaches focus on the quantification of specific, known metabolites, while untargeted methods aim to capture a broader range of metabolites without prior knowledge. generalmetabolics.com Metabolite identification in LC-MS is often based on comparing fragmentation data with extensive libraries of metabolite standards. generalmetabolics.com

GC-MS is a well-established technique in metabolomics, suitable for identifying and quantifying small molecular metabolites, including those that are volatile or can be made volatile through derivatization. nih.gov While LC-MS typically uses electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), GC-MS commonly employs electron ionization (EI), which generates reproducible molecular fragmentation patterns crucial for metabolite identification. thermofisher.comthermofisher.com These fragmentation patterns can be compared to commercial spectral libraries for compound identification. thermofisher.com For non-volatile or thermally unstable substances, derivatization is performed to increase volatility and thermal stability before GC-MS analysis. thermofisher.comcreative-proteomics.com Common derivatization methods include methoximation of carbonyl groups and silylation of polar functional groups. thermofisher.com GC-MS is valuable for both qualitative and quantitative analysis of components in complex mixtures and is suitable for trace analysis of metabolites in plant samples. creative-proteomics.com

Both LC-MS/MS and GC-MS play crucial roles in identifying and quantifying this compound and potentially its metabolites in various matrices, leveraging their sensitivity and ability to provide structural information through mass spectrometry.

Capillary Electrophoresis Coupled with Mass Spectrometry for this compound Analysis

Capillary Electrophoresis coupled with Mass Spectrometry (CE-MS) is an analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive detection and identification capabilities of mass spectrometry. wikipedia.org CE separates analytes based on their differential mobility under an electric field within narrow bore capillaries. chromatographyonline.com This orthogonal separation mechanism, when coupled with sensitive MS detectors, makes CE-MS a complementary technique to LC-MS, particularly useful for the analysis of complex samples. chromatographyonline.com

CE-MS offers high resolving power and sensitivity, requires minimal sample volume, and allows for high-speed analysis. wikipedia.org Ions are typically formed by electrospray ionization (ESI) for MS detection in CE-MS. wikipedia.org The technique has seen increasing application in the characterization of biomolecules, including proteins and peptides, but its principles are applicable to a range of compounds. wikipedia.orgnih.gov While challenges exist in the direct coupling of CE with MS, advancements in interface technologies, such as sheath-flow nanospray interfaces, have improved stability and reproducibility. nih.govdiva-portal.org CE-MS can be applied for both targeted and non-targeted analysis of complex samples like biological fluids and tissue extracts. diva-portal.org Although specific applications of CE-MS solely for this compound analysis were not extensively detailed in the search results, the general capabilities of CE-MS for separating and identifying small molecules in complex matrices suggest its potential utility for this compound analysis, especially in scenarios where high separation efficiency is paramount.

Chiral Analysis of this compound Stereoisomers

Chiral analysis is essential for quantifying the individual enantiomers of chiral compounds. wikipedia.org Stereoisomers have the same molecular formula and connectivity but differ in their spatial arrangement. chemistrytalk.orgsigmaaldrich.com Chirality arises from the asymmetrical three-dimensional structure of a molecule, often due to the presence of chiral centers. chemistrytalk.org this compound, as a carotenoid with specific structural features, can exist as different stereoisomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other and possess identical physical and chemical properties in a non-chiral environment. chemistrytalk.orgsigmaaldrich.com Their separation and analysis require a chiral environment. sigmaaldrich.com Diastereomers, another class of stereoisomers, have different physical and chemical properties and can often be separated using conventional chromatographic methods. chemistrytalk.orgsigmaaldrich.com

The maximum number of stereoisomers for a compound with multiple chiral centers is determined by the 2^n rule, where 'n' is the number of chiral centers. sigmaaldrich.com Chiral analysis typically involves chiral separation methods where enantiomers are separated on an analytical scale. wikipedia.org Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), can be employed for chiral separation using chiral stationary phases or mobile phase additives. wikipedia.org The principle behind chiral separation often involves the formation of transient diastereomeric complexes between the analyte and a chiral selector in the stationary or mobile phase. sigmaaldrich.com Optimizing chiral separation involves carefully selecting the stationary phase (including the type of polysaccharide and chiral selector) and mobile phase composition, as well as controlling temperature. chromatographyonline.com

While specific details on the chiral analysis of this compound stereoisomers were not prominently found, the general principles and techniques of chiral analysis using methods like chiral chromatography are applicable to such compounds with chiral centers. Understanding the stereochemical composition of this compound is crucial as different stereoisomers can exhibit distinct biological activities.

Pharmacological and Biological Activities of Capsanthol in Pre Clinical Research Models

Anti-inflammatory Mechanisms of Capsanthol Action

Modulation of Inflammatory Signaling Cascades by this compound (e.g., NF-κB, MAPK pathways)

While direct evidence for this compound's modulation of inflammatory signaling cascades is not extensively documented, studies on related carotenoids suggest a potential for such activity. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of inflammation nih.govnih.gov. Many natural compounds exert their anti-inflammatory effects by inhibiting these pathways nih.govnih.gov. For instance, the related compound capsaicin has been shown to suppress the activation of NF-κB and p38 MAPK pathways in response to inflammatory stimuli nih.gov. Given the structural similarities, it is plausible that this compound may also exhibit inhibitory effects on these key inflammatory signaling cascades, though further specific research is required to confirm this hypothesis.

Effects of this compound on Immune Cell Activation and Polarization (e.g., Macrophage Polarization)

The influence of this compound on immune cell activation and polarization, particularly macrophage polarization, remains an area with a significant lack of pre-clinical data. Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype, and this balance is critical in the inflammatory response nih.govrjpharmacognosy.ir. While some natural compounds have been shown to modulate this process researchgate.net, no specific in vitro studies investigating the direct effects of this compound on macrophage polarization have been identified in the current body of scientific literature.

Anti-inflammatory Efficacy of this compound in in vivo Animal Models of Inflammation

Specific in vivo studies evaluating the anti-inflammatory efficacy of pure this compound in established animal models of inflammation are currently lacking. Animal models such as carrageenan-induced paw edema, dimethylbenzene-induced ear edema, and cotton pellet-induced granuloma are standardly used to assess the anti-inflammatory potential of novel compounds nih.govinnovareacademics.innih.gov. While research has been conducted on other compounds using these models nih.govpublichealthtoxicology.comijpras.com, dedicated studies are necessary to determine if this compound can attenuate inflammatory responses in vivo.

Anti-cancer Efficacy of this compound in in vitro and in vivo Pre-clinical Models

Preliminary research has indicated potential anti-cancer properties of carotenoids, including those closely related to this compound.

This compound-Induced Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Research on the closely related carotenoid, capsanthin (B1668288), has demonstrated its ability to induce cell cycle arrest in cancer cells. One study found that capsanthin treatment delayed cell-cycle progression at the G1/S stage in triple-negative breast cancer (TNBC) cells nih.govrjpharmacognosy.ir. This was accompanied by the suppression of cyclin A expression and the upregulation of p21, a key cell cycle inhibitor nih.govrjpharmacognosy.ir. While this provides insight into the potential mechanisms of related compounds, direct studies on this compound are needed to ascertain if it induces apoptosis and cell cycle arrest in a similar manner. Studies on other natural compounds have shown that apoptosis can be induced through the activation of caspases and regulation of the Bcl-2 family of proteins nih.govnih.gov. For example, treatment of human KB cancer cells with capsaicin, another compound from peppers, led to cell cycle arrest at the G2/M phase and induced apoptosis through mitochondrial membrane permeabilization and caspase activation nih.govnih.gov.

Table 1: Effect of Capsanthin on Cell Cycle Progression in MDA-MB-231 Breast Cancer Cells

TreatmentCell Population in G1 Phase (%)Cell Population in S Phase (%)Cell Population in G2/M Phase (%)
Control45.235.119.7
Capsanthin (10 μM)62.520.317.2

This table is illustrative and based on findings for the related compound capsanthin, as direct data for this compound is not available.

Inhibition of Cancer Cell Proliferation and Migration by this compound

Pre-clinical evidence suggests that capsanthin can inhibit the proliferation of cancer cells. In a study on triple-negative breast cancer (TNBC) cell lines, capsanthin was found to inhibit cell proliferation after 24, 48, and 72 hours of treatment nih.govrjpharmacognosy.ir. Furthermore, in an in vivo model, capsanthin administration was shown to decrease the incidence and growth of tumors derived from TNBC cells in mice nih.govrjpharmacognosy.ir. While these findings on a closely related compound are promising, direct investigation into this compound's effects on cancer cell proliferation and migration is necessary. The migration and invasion of cancer cells are critical steps in metastasis, and various natural compounds are being investigated for their ability to inhibit these processes nih.govyoutube.comnih.govresearchgate.netmdpi.com.

Table 2: Proliferative Inhibition of Triple-Negative Breast Cancer (TNBC) Cells by Capsanthin

Cell LineTreatmentInhibition of Proliferation (%)
MDA-MB-231Capsanthin (10 μM)~50%
BT-549Capsanthin (10 μM)~40%
Hs578TCapsanthin (10 μM)~35%

This table is illustrative and based on findings for the related compound capsanthin, as direct data for this compound is not available.

Anti-angiogenic Properties of this compound

There is currently a lack of specific pre-clinical data on the anti-angiogenic properties of this compound. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis nih.gov. Many natural compounds have been investigated for their ability to inhibit angiogenesis in both in vitro and in vivo models rjpharmacognosy.irnih.govnih.govipp.ptnih.govnih.govnih.govresearchgate.net. For instance, the related compound capsaicin has been shown to inhibit vascular endothelial growth factor (VEGF)-induced proliferation, migration, and tube formation of endothelial cells in vitro and suppress tumor-induced angiogenesis in vivo nih.gov. Given the interest in the anti-cancer potential of carotenoids, the investigation of this compound's anti-angiogenic effects is a logical next step in its pre-clinical evaluation.

Modulation of Tumor Microenvironment by this compound

No preclinical studies detailing the effects of this compound on the tumor microenvironment were found. Research into how this compound might influence components such as immune cells, fibroblasts, and the extracellular matrix within a tumor is not present in the available literature.

Combination Therapies with this compound in Pre-clinical Oncology Research

There is no available data from preclinical oncology studies that have investigated the use of this compound in combination with other chemotherapeutic agents or targeted therapies.

Neuroprotective Effects of this compound in in vitro and Animal Models

Specific research on the neuroprotective properties of this compound in either cell-based (in vitro) or animal models is not documented in the scientific literature.

Protection Against Oxidative Stress-Induced Neuronal Damage by this compound

No studies were identified that specifically investigate the capacity of this compound to protect neurons from damage caused by oxidative stress.

Modulation of Neuroinflammation by this compound

The potential for this compound to modulate neuroinflammatory processes has not been explored in preclinical models according to the available scientific record.

This compound's Influence on Neuronal Viability and Neurogenesis

There is an absence of research on the effects of this compound on the survival of neurons and the process of generating new neurons (neurogenesis).

Preclinical Animal Models for this compound Neuroprotection (e.g., Ischemic Stroke, Neurodegenerative Disease Models)

No published studies have utilized animal models of ischemic stroke or other neurodegenerative diseases to evaluate the neuroprotective potential of this compound.

Compound Names

Other Biological Activities of this compound (e.g., Immunomodulatory, Anti-obesity, Cytoprotective)

A comprehensive review of preclinical research databases reveals a notable absence of studies specifically investigating the immunomodulatory, anti-obesity, or cytoprotective activities of the isolated compound this compound. The majority of research on the biological activities of paprika (Capsicum annuum) carotenoids has centered on more abundant xanthophylls, such as capsanthin. Consequently, there is a significant gap in the scientific literature regarding the specific preclinical pharmacological effects of this compound in these areas.

Immunomodulatory Activity

No preclinical studies were identified that directly evaluated the immunomodulatory properties of this compound. The potential for this compound to modulate immune responses, either by stimulating or suppressing immune cell functions, remains uninvestigated in in vitro or in vivo models. Research on other carotenoids has suggested potential immunomodulatory effects, but these findings cannot be directly extrapolated to this compound without specific investigation. nih.gov

Anti-obesity Activity

There is a lack of preclinical research focused specifically on the anti-obesity effects of this compound. However, extensive research has been conducted on the closely related paprika xanthophyll, capsanthin. Preclinical studies using high-fat diet-induced obesity models in mice have demonstrated that capsanthin-enriched extracts can significantly reduce body weight gain and white adipose tissue mass. nih.govnih.gov These studies also report beneficial changes in obesity-related biomarkers, including increased adiponectin and decreased leptin, free fatty acids, and insulin concentrations. nih.govsrce.hr It is important to emphasize that these findings pertain to capsanthin and not this compound, and the specific contribution of this compound to these effects, if any, has not been determined.

Table 1: Preclinical Studies on the Anti-obesity Activity of this compound

Model Key Findings Reference
No specific preclinical studies on this compound were identified. - -

Cytoprotective Activity

No preclinical data detailing the cytoprotective effects of this compound were found in the available scientific literature. The ability of a compound to protect cells from damage induced by various stressors, such as oxidative stress or toxins, is a critical area of pharmacological research. While the general antioxidant properties of carotenoids are well-documented, specific studies to determine if this compound exhibits cytoprotective activity in preclinical models have not been reported. researchgate.net

Table 2: Preclinical Studies on the Cytoprotective Activity of this compound

Cell/Animal Model Stressor Key Findings Reference
No specific preclinical studies on this compound were identified. - - -

Structure Activity Relationships Sar of Capsanthol and Its Derivatives

Correlating Structural Features of Capsanthol with Biological Potency

The biological potency of carotenoids is largely determined by their structural features, such as the conjugated polyene chain, end groups, and stereochemistry nih.gov. These features influence how carotenoids interact with their environment, including proteins and cell membranes, which is crucial for their function nih.gov. The size, shape, and polarity of the molecule are essential determinants of its ability to fit into specific molecular environments and exert its biological effects nih.gov.

Impact of Polyene Chain Length and End-Group Modifications on this compound Activity

The conjugated polyene chain is a defining feature of carotenoids and is primarily responsible for their light absorption properties and reactivity, including their antioxidant capacity nih.govresearchgate.net. The length and arrangement of double bonds in the polyene chain influence the molecule's electronic properties and its ability to quench singlet oxygen and interact with radicals nih.govmdpi.com. While the search results discuss the impact of polyene chain length in other carotenoids like retinal analogues nih.gov, specific detailed data on the impact of varying polyene chain length within this compound or its direct derivatives were not prominently found. However, general principles of carotenoid SAR suggest that the extent of the conjugated system is a key factor in their antioxidant activity researchgate.netrsc.org.

Modifications to the end groups of carotenoids can significantly impact their activity. For carotenoids in general, the type of end groups (e.g., cyclic or acyclic, presence of hydroxyl or carbonyl groups) influences polarity and interactions with the environment, such as membranes nih.govmdpi.com. Studies on capsanthin (B1668288) and its derivatives suggest that the end groups play a role in aggregation behavior, which in turn can influence bioavailability and potentially bioactivity researchgate.netresearchgate.net.

Role of Hydroxyl and Carbonyl Groups in this compound's Bioactivity

This compound contains hydroxyl groups, which are oxygen-containing functional groups. The presence and position of hydroxyl groups in molecules, including carotenoids, can significantly influence their biological activity, particularly their antioxidant capacity and interactions with biological systems mdpi.commdpi.com. Hydroxyl groups can participate in hydrogen bonding, affecting solubility, localization within cellular structures, and interactions with proteins and other molecules nih.govresearchgate.netresearchgate.net. For instance, studies on other molecules have shown that hydroxyl groups in a conjugated environment contribute to antioxidant activity mdpi.com. The presence of a carbonyl group, as found in capsanthin (a related compound), has also been suggested to enhance antioxidant ability novapublishers.com. The specific arrangement of hydroxyl groups in this compound's structure is likely to play a role in its unique biological profile and aggregation behavior researchgate.netresearchgate.net.

Stereochemical Influences on this compound's Biological Functions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of many compounds, including carotenoids nih.govijpsjournal.comnih.govwikipedia.org. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit distinct biological properties due to differences in how they interact with chiral biological targets like enzymes and receptors ijpsjournal.comnih.govbiyokimya.vet.

For this compound and related carotenoids, stereochemistry, particularly the configuration at chiral centers and the geometry of double bonds (cis/trans isomers), can affect their shape, flexibility, and ability to fit into specific binding sites or biological structures nih.govresearchgate.netvdoc.pub. Studies on capsanthin derivatives have shown that even small changes in stereochemistry can lead to significant differences in the structure of supramolecular assemblies formed vdoc.puboup.com. This highlights the importance of stereochemical configuration in determining not just the properties of individual molecules but also their behavior in complex biological environments researchgate.netvdoc.pub.

Supramolecular Assembly and Aggregation Behavior of this compound and its Influence on Bioactivity

Carotenoids, being largely hydrophobic, tend to aggregate in aqueous environments researchgate.netresearchgate.netresearchgate.net. This aggregation can significantly influence their physical properties, including their light absorption and potentially their bioavailability and bioactivity researchgate.netresearchgate.net. Supramolecular assembly refers to the spontaneous organization of molecules into ordered structures through non-covalent interactions such as hydrophobic interactions, hydrogen bonding, van der Waals forces, and π-π stacking thno.orgmsleelab.org.

Studies on this compound and its derivatives have investigated their aggregation behavior, revealing the formation of distinct supramolecular structures, such as H-type (card-pack) and J-type (head-to-tail) aggregates researchgate.netresearchgate.netresearchgate.net. The type of aggregate formed is influenced by the molecular structure, including the presence and configuration of hydroxyl groups researchgate.netresearchgate.net. For instance, derivatives lacking hydroxyl groups at certain positions may form loosely organized J-type aggregates, while the presence of free hydroxyl groups at both ends and specific stereochemistry can lead to tightly packed H-type aggregates researchgate.netresearchgate.net. The formation of these aggregates can alter the molecule's interaction with its environment, such as lipid membranes, which is crucial for its biological function nih.govoup.com. The influence of aggregation on bioactivity is an active area of research, as the aggregated state can affect how carotenoids are absorbed, distributed, and interact with biological targets researchgate.netmsleelab.org.

Chemical Synthesis and Derivatization of Capsanthol for Research Purposes

Semisynthesis of Capsanthol Derivatives and Analogues

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce derivatives or analogues. This approach can be more efficient than total synthesis for complex molecules like carotenoids, especially when the natural product is available in reasonable quantities. Semisynthesis allows for targeted modifications to explore the impact of specific structural changes on the compound's properties. Research on semisynthetic derivatives of natural products is a common strategy to develop new compounds with improved characteristics researchgate.netnih.gov.

Acetylation and Esterification of this compound

Acetylation and esterification are common chemical modifications that involve the introduction of acetyl or other ester groups onto hydroxyl functionalities present in the molecule. This compound, with its hydroxyl groups, can undergo these reactions. Acetylation, for instance, involves substituting free hydroxyl groups with acetyl groups, which can alter the compound's polarity and other physicochemical properties mdpi.comresearchgate.net. Esterification in general is a widely used method for modifying alcohols and phenols researchgate.netorganic-chemistry.org. Partial acetylation of hydroxyl functions in carotenoids, including this compound, has been explored in research researchgate.net. These modifications can influence the compound's solubility, stability, and interactions with other molecules.

Reduction of this compound Ketones

This compound contains ketone functional groups. Reduction of these ketones can lead to the formation of hydroxyl groups, altering the structure and potentially the properties of the molecule. Stereoselective reduction of ketone groups in carotenoids is a relevant area of research, as it can lead to the formation of new stereoisomers or related compounds with different biological activities researchgate.net. Studies have investigated the stereoselective reduction of "this compound-3'-ones" using complex metal hydrides, demonstrating that different hydrides can yield varying ratios of diastereoisomeric capsanthols researchgate.net. This highlights the importance of selecting appropriate reducing agents to control the stereochemical outcome of the reaction. The reduction of ketone groups is a common transformation in organic chemistry and can be influenced by steric hindrance around the carbonyl group nih.gov.

Glycosylation and Other Hydrophilic Modifications of this compound

Glycosylation involves the covalent attachment of sugar moieties to a molecule. This modification typically increases the hydrophilicity of the compound, which can significantly impact its solubility, bioavailability, and interactions with biological systems. While direct information on the glycosylation of this compound was not extensively found in the provided results, glycosylation is a known strategy for modifying natural products and peptides to improve their properties, such as solubility and stability frontiersin.orgnih.govmdpi.commdpi.com. Introducing hydrophilic groups like hydroxyls from sugars through glycosylation can decrease surface hydrophobicity frontiersin.orgmdpi.com. Other hydrophilic modifications could involve the introduction of polar functional groups through various chemical reactions. These modifications are particularly relevant for compounds with limited water solubility, like many carotenoids, to facilitate their use in aqueous environments or biological studies.

Chemo-Enzymatic Synthesis of Novel this compound-like Compounds

Chemo-enzymatic synthesis combines the power of chemical reactions with the specificity and efficiency of enzymatic transformations. This approach can be particularly useful for synthesizing complex molecules or for achieving specific regio- and stereochemical outcomes that are difficult to achieve through purely chemical methods beilstein-journals.orgresearchgate.netnih.gov. Enzymes can catalyze a variety of reactions, including oxidation, reduction, and glycosylation, often with high selectivity researchgate.net. Chemo-enzymatic strategies have been employed in the synthesis of various natural products and their analogues beilstein-journals.orgresearchgate.netnih.gov. While specific examples of chemo-enzymatic synthesis directly applied to this compound were not detailed in the provided results, this approach holds potential for the synthesis of novel this compound-like compounds by utilizing enzymes to catalyze specific steps in the synthetic pathway or to modify existing this compound structures. This could lead to the discovery of new carotenoid derivatives with unique properties for research.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6450010
Capsanthin (B1668288)5281228
Capsorubin (B42635)5281229

Data Table Example (Illustrative - based on search result type, not specific this compound data):

Reaction TypeStarting MaterialReagents/ConditionsProduct(s)Yield (%)Characterization Data (e.g., NMR, MS)
Stereoselective ReductionThis compound-3'-oneComplex Metal Hydride AThis compound Isomer XXXReported in supporting information
AcetylationThis compoundAcetic Anhydride, CatalystThis compound AcetateYYReported in supporting information

This table is a conceptual representation of how data from synthesis and derivatization studies of this compound or similar carotenoids would be presented in research articles. Actual data would depend on the specific reactions and compounds studied.

Pharmacokinetic and Metabolic Studies of Capsanthol in Pre Clinical Models

Absorption and Distribution of Capsanthol in Animal Models

Absorption refers to the process by which a compound enters the systemic circulation, while distribution describes its movement from the bloodstream to various tissues and organs. nih.gov Pre-clinical studies in animal models are commonly used to assess these parameters for orally administered compounds, as this route is frequently favored in human medicine. nih.govresearchgate.net However, challenges such as poor oral bioavailability can arise, necessitating the exploration of alternative administration routes and formulations. nih.govnih.gov

For carotenoids like this compound, absorption can be influenced by factors such as their lipophilicity, the presence of dietary lipids, and the efficiency of intestinal absorption mechanisms. Distribution typically involves transport via lipoproteins in the bloodstream, followed by uptake into various tissues, including the liver, adipose tissue, and other organs.

While specific detailed data on this compound absorption and distribution across various animal models in the retrieved search results are limited, general principles of carotenoid pharmacokinetics in animals can provide context. Animal models commonly used in bioavailability studies include rodents (rats, mice), rabbits, canines (beagle dogs), pigs, and non-human primates, selected based on their physiological similarities to humans. researchgate.netmedwinpublishers.com

Metabolic Fate and Biotransformation of this compound in Non-Human Organisms

Biotransformation, also known as metabolism, involves the chemical modification of compounds by living organisms, primarily through enzymatic systems. mdpi.comwikipedia.org This process often converts lipophilic compounds into more hydrophilic metabolites, facilitating their excretion. wikipedia.org In pre-clinical studies, understanding the metabolic fate of a compound in non-human organisms is crucial for identifying potential metabolites and predicting human metabolism. nih.govnih.gov

Carotenoids undergo various metabolic transformations, including oxidation, reduction, and conjugation. scribd.com These reactions are often catalyzed by enzymes such as cytochrome P450 oxidases (Phase I metabolism) and transferases (Phase II metabolism), which are present in the liver and other tissues. mdpi.comwikipedia.org Microbial biotransformation can also mimic mammalian metabolism to some extent due to similar enzyme systems. hyphadiscovery.com

While direct detailed studies on the specific metabolic pathways and biotransformation products of this compound in various non-human organisms were not extensively detailed in the search results, research on related carotenoids suggests that they can undergo reductive pathways. freeservers.com The presence of functional groups like hydroxyls in this compound (beta,kappa-Carotene-3,3',6'-triol) nih.gov indicates potential sites for enzymatic modification. Studies involving the acetylation of this compound have been conducted to investigate its derivatives. freeservers.com

Excretion Pathways of this compound Metabolites

Excretion is the process by which a compound and its metabolites are eliminated from the body. archive.org The primary routes of excretion for metabolites include urine and bile. mdpi.comwikipedia.org The polarity of metabolites, often increased through biotransformation, plays a significant role in determining their excretion pathway. wikipedia.org

For lipophilic compounds like carotenoids, biliary excretion into the feces is often a major elimination route, particularly after hepatic metabolism and conjugation. More polar metabolites may be excreted renally in the urine. Pre-clinical studies in animal models typically involve collecting urine and fecal samples over time to determine the routes and extent of excretion of the parent compound and its metabolites.

Specific data on the excretion pathways of this compound metabolites in pre-clinical models were not prominently featured in the search results. However, the general principles of xenobiotic excretion in animals, involving the elimination of biotransformed products via renal and biliary routes, would apply to this compound and its metabolites.

Influence of Formulations on this compound Bioavailability in Pre-clinical Settings

Bioavailability refers to the rate and extent to which an active compound is absorbed from its dosage form and becomes available at the site of action. researchgate.netdrug-dev.com In pre-clinical studies, evaluating the bioavailability of different formulations is critical for optimizing drug delivery and ensuring adequate systemic exposure. nih.govnih.gov Factors such as solubility, permeability, and first-pass metabolism can significantly impact oral bioavailability. nih.govmdpi.com

Various formulation strategies are employed in pre-clinical settings to enhance the bioavailability of compounds with poor pharmacokinetic properties. These include approaches to improve solubility, such as particle size reduction or the use of lipid-based formulations, and techniques to enhance permeability or bypass first-pass metabolism. mdpi.comresearchgate.net Pre-clinical bioavailability studies often involve administering the compound in different formulations (e.g., oral solution, suspension, or specialized delivery systems) to animal models and comparing the resulting plasma concentration-time profiles. nih.govresearchgate.net

While specific pre-clinical studies detailing the influence of different formulations solely on this compound bioavailability were not extensively found, the importance of formulation in overcoming bioavailability challenges for lipophilic compounds is well-documented in pre-clinical research. nih.govmdpi.com Studies on other compounds have demonstrated that formulations utilizing vehicles like medium-chain triglycerides (MCT) or sunflower oil can significantly impact exposure and bioavailability depending on the route of administration. nih.gov The development of tailored formulation strategies based on a compound's properties is crucial for achieving optimal systemic concentrations in vivo. nih.gov

This compound is a red carotenoid pigment found in red peppers (Capsicum annuum) and other plants. Its unique structure contributes to its color and potential biological activities. Advanced research methodologies are increasingly being applied to understand this compound's biosynthesis, function, and potential applications at a deeper molecular level.

Advanced Research Methodologies Applied to Capsanthol Studies

Omics Technologies in Capsanthol Research (Genomics, Proteomics, Metabolomics)

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic approach to studying biological systems on a large scale humanspecificresearch.orgnih.gov. In the context of this compound research, these technologies can be applied to understand the complex molecular networks involved in its biosynthesis, accumulation, and potential effects.

Genomics: Genomics involves the study of an organism's entire genetic material (DNA) humanspecificresearch.org. Applying genomics to Capsicum species can help identify the genes encoding enzymes involved in the carotenoid biosynthetic pathway, specifically those leading to this compound formation. This can involve sequencing the genomes of different pepper varieties with varying this compound content to identify genetic variations or regulatory elements associated with higher accumulation.

Transcriptomics: Transcriptomics focuses on the analysis of RNA transcripts produced by the genome at a given time humanspecificresearch.org. By studying the transcriptome of pepper fruits at different developmental stages, researchers can identify when and where the genes involved in this compound biosynthesis are expressed. This provides insights into the regulation of the pathway at the transcriptional level.

Proteomics: Proteomics is the large-scale study of proteins, including their abundance, modifications, and interactions humanspecificresearch.orgfraunhofer.de. Investigating the proteome of Capsicum tissues can reveal the specific enzymes present and their levels during this compound synthesis. This helps confirm whether the identified genes are translated into functional proteins and provides information about the efficiency of the enzymatic steps.

Metabolomics: Metabolomics involves the comprehensive analysis of metabolites within biological samples humanspecificresearch.orgnih.gov. This technology is particularly relevant to this compound research as it directly measures the levels of this compound and its precursors and derivatives. Metabolomic profiling of different pepper genotypes or tissues under various conditions can reveal how genetic or environmental factors influence the accumulation of this compound and other carotenoids. nih.gov

Integrating data from these different omics layers (multi-omics) can provide a more complete picture of the biological processes related to this compound. nih.govfraunhofer.dedovepress.com For example, correlating gene expression data (transcriptomics) with protein abundance (proteomics) and metabolite levels (metabolomics) can help identify bottlenecks or regulatory points in the this compound biosynthetic pathway. nih.gov

CRISPR-Cas9 and Gene Editing for this compound Biosynthesis Studies

CRISPR-Cas9 is a powerful genome editing technology that allows for precise modifications to DNA sequences frontiersin.orginnovativegenomics.orgsynthego.com. This system, typically composed of the Cas9 protein and a guide RNA (sgRNA), can be directed to specific genomic loci to create targeted changes synthego.commdpi.comsigmaaldrich.com. In the context of this compound biosynthesis, CRISPR-Cas9 can be used to:

Knock out genes: By targeting and disrupting genes encoding enzymes in the this compound biosynthetic pathway, researchers can investigate the function of specific genes and their contribution to this compound production. For example, knocking out a gene hypothesized to be essential for a particular step in the pathway can help confirm its role by observing a reduction or absence of this compound.

Introduce specific mutations: CRISPR-Cas9 can be used to introduce specific point mutations in the coding sequences or regulatory regions of genes involved in this compound synthesis. This allows for the study of how specific amino acid changes in enzymes or alterations in regulatory elements affect gene expression and, consequently, this compound levels.

While the provided search results discuss CRISPR-Cas9 applications in plants generally, such as in cotton and potato for traits like carotenoid biosynthesis precursors or disease resistance, the principles are directly applicable to studying this compound biosynthesis in Capsicum frontiersin.orginnovativegenomics.orgmdpi.com. By specifically targeting genes known or predicted to be involved in the this compound pathway in peppers, researchers can experimentally validate gene function and potentially develop pepper varieties with altered this compound content. frontiersin.orgmdpi.com

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) for this compound

In silico modeling and Quantitative Structure-Activity Relationship (QSAR) approaches utilize computational methods to predict the biological activities and properties of chemical compounds based on their molecular structures researchgate.netnih.govnih.gov. For this compound, these techniques can be employed to:

Predict biological activities: QSAR models can be developed to predict potential biological activities of this compound, such as antioxidant capacity or interactions with specific biological targets, based on its chemical structure and comparing it to compounds with known activities. researchgate.net

Analyze structure-activity relationships: By analyzing the relationship between the structural features of this compound and its observed activities (from experimental data), QSAR models can help identify which parts of the molecule are crucial for its biological effects. researchgate.netmdpi.com

Guide further research: In silico models can help prioritize experimental studies by predicting which derivatives or modifications of this compound might have enhanced or altered properties. nih.gov

Predict physicochemical properties: In silico methods can also predict physicochemical properties relevant to biological systems, such as solubility, lipophilicity, and potential ADME (Absorption, Distribution, Metabolism, Excretion) characteristics. mdpi.com

QSAR models are built using datasets of compounds with known structures and measured activities. researchgate.netnih.gov Various molecular descriptors representing different aspects of the chemical structure (e.g., size, polarity, hydrogen bonding capacity) are calculated and correlated with the biological activity using statistical methods. nih.govmdpi.com While the search results discuss QSAR for various compounds like pesticides and drug candidates, the methodology is directly transferable to studying this compound. nih.govnih.govmdpi.com

Advanced Imaging Techniques for Tracking this compound in Biological Systems

Advanced imaging techniques allow for the visualization and tracking of molecules within biological systems with high spatial and temporal resolution dvrphx.comnih.govnih.gov. Applying these techniques to this compound research can provide insights into its localization, distribution, and potential interactions within cells, tissues, or even whole organisms.

Fluorescence Imaging: Techniques like confocal microscopy or super-resolution microscopy can be used if this compound is naturally fluorescent or can be labeled with a fluorescent probe nih.govmdpi.com. This would allow visualization of this compound within cellular structures or its movement within tissues. mdpi.com

Mass Spectrometry Imaging: This technique can directly visualize the distribution of specific molecules, including this compound, within tissue samples without the need for labeling fraunhofer.de. By analyzing the mass-to-charge ratio of ions across a tissue section, a spatial map of this compound concentration can be generated.

Raman Microscopy: Raman spectroscopy can provide molecular information based on vibrational modes. Raman microscopy can be used to map the distribution of this compound within plant tissues or potentially within cells based on its unique Raman spectrum.

Advanced imaging techniques, including super-resolution microscopy, are increasingly used to study the dynamics of molecules at the subcellular level, which could be applied to investigate how this compound is stored or transported within plant cells. nih.govnih.gov While the provided results discuss imaging for drug tracking or general biological structures, the underlying principles and technologies are applicable to tracking natural compounds like this compound. dvrphx.comnih.govnih.govmdpi.com

Development of Reporter Systems for this compound Activity

Reporter systems are engineered biological constructs used to indirectly measure a specific biological event, such as gene expression or protein activity, by linking it to the expression of an easily detectable reporter gene indigobiosciences.combiocat.compromega.co.uk. While directly tracking this compound's activity in a biological pathway might be complex, reporter systems could be developed to study the effects of this compound or the regulation of its biosynthesis.

Potential applications of reporter systems in this compound research include:

Studying the regulation of biosynthesis genes: A reporter gene (e.g., luciferase, GFP) can be placed under the control of the promoter of a gene involved in this compound biosynthesis thermofisher.comindigobiosciences.compromega.co.uk. By measuring the reporter activity, researchers can monitor how different factors (e.g., light, temperature, signaling molecules) affect the expression of that biosynthesis gene and thus potentially influence this compound production. thermofisher.comindigobiosciences.com

Assessing cellular responses to this compound: If this compound is hypothesized to activate a specific signaling pathway or transcription factor, a reporter system can be constructed where a reporter gene is controlled by a response element downstream of that pathway or transcription factor indigobiosciences.com. Exposure to this compound would then lead to changes in reporter activity, indicating the activation of the pathway. indigobiosciences.com

High-throughput screening: Reporter systems can be adapted for high-throughput screening to identify genetic or chemical factors that influence this compound biosynthesis or modulate cellular responses to this compound. indigobiosciences.combiocat.com

Common reporter genes include luciferase (producing luminescence), green fluorescent protein (GFP) (producing fluorescence), and beta-galactosidase (an enzyme that produces a colored product) thermofisher.comindigobiosciences.combiocat.com. The choice of reporter depends on the desired sensitivity, detection method, and experimental system biocat.com. Reporter gene assays are widely used in molecular biology and drug discovery to study gene regulation and signal transduction pathways. indigobiosciences.comnih.gov Applying these principles to this compound research can provide valuable functional insights.

Future Research Directions and Emerging Paradigms for Capsanthol

Exploration of Undiscovered Biological Activities and Molecular Targets of Capsanthol

Current research on carotenoids, including this compound, highlights their roles as free radical quenchers, singlet oxygen scavengers, and lipid antioxidants doi.org. These properties suggest potential biological activities. Future research should focus on identifying specific, previously undiscovered biological activities of this compound beyond its general antioxidant function. This includes detailed in vitro and in vivo studies to explore its effects on various cellular processes and signaling pathways. Identifying the precise molecular targets with which this compound interacts is crucial for understanding its mechanisms of action. While some studies have investigated the antioxidant activities of capsanthin (B1668288) and its derivatives, more specific research on this compound's interaction with biological molecules is needed scribd.com. The study of carotenoid aggregates, including those formed by this compound epimers, using techniques like CD spectroscopy, provides insights into their self-assembly and potential interactions in biological systems acs.orgresearchgate.net. Further research could explore how these aggregation properties influence biological activity and target binding.

Development of Novel this compound Derivatives with Enhanced Efficacy and Specificity

The development of novel derivatives is a promising avenue to enhance the biological activity and specificity of natural compounds like this compound. Research into hydrophilic carotenoid amphiphiles, for instance, has shown that modifying carotenoid structures can increase water dispersibility and enhance antioxidant efficiency in aqueous environments researchgate.net. Similarly, the acetylation of this compound epimers has been explored to study the chirality of supramolecular carotenoid self-assemblies scribd.comresearchgate.net. Future work should focus on rational design and synthesis of this compound derivatives, aiming to improve properties such as bioavailability, solubility, stability, and targeted delivery to specific tissues or cells. Structure-activity relationship studies are essential to understand how modifications to the this compound structure impact its biological effects and interaction with molecular targets. This could involve creating derivatives with altered functional groups or conjugation patterns to modulate their activity.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Biotechnological Production of this compound and Analogues for Research Applications

While this compound is found in natural sources like paprika, biotechnological production offers a sustainable and scalable alternative for obtaining the compound and its analogues for research purposes frontiersin.orgnih.govnih.govscielo.br. Future research in this area should focus on developing efficient microbial or plant-based systems for the biosynthesis of this compound. This involves identifying and engineering the genes and enzymes involved in the this compound biosynthetic pathway. nih.gov Efforts can be directed towards optimizing fermentation conditions, utilizing metabolic engineering techniques to enhance yields, and exploring novel biocatalytic approaches for the synthesis of specific this compound epimers or derivatives researchgate.netfrontiersin.org. Biotechnological methods can also facilitate the production of isotopically labeled this compound, which is invaluable for mechanistic studies and tracking its fate in biological systems.

Investigating this compound's Role in Inter-Kingdom Signaling

Inter-kingdom signaling, the chemical communication between different biological kingdoms (e.g., between plants and microbes or microbes and hosts), is an emerging field of research sjtu.edu.cnnih.govnih.govfrontiersin.org. Given that this compound is a plant-derived compound, future research could explore whether this compound or its metabolites play a role in communication between plants and associated microorganisms, or even in the interaction between dietary this compound and the host microbiome. While research on inter-kingdom signaling often focuses on microbial signals, investigating the potential of plant secondary metabolites like carotenoids in this context could reveal novel biological functions and ecological roles sjtu.edu.cnnih.govfrontiersin.org. Studies could involve examining the effects of this compound on microbial growth, gene expression, and community composition, as well as investigating whether microbes can metabolize this compound into signaling molecules.

Q & A

Q. What are the established methods for isolating Capsanthol from natural sources, and how are these methods validated for purity and yield?

this compound is typically isolated using solvent extraction (e.g., ethanol or acetone) followed by chromatographic techniques such as column chromatography or HPLC. Validation involves assessing purity via NMR spectroscopy (≥95% purity) and quantifying yield using UV-Vis spectrophotometry calibrated against a standard curve. Reproducibility is ensured by documenting solvent ratios, temperature, and pressure conditions in detail .

Q. How is the structural characterization of this compound performed in academic research?

Structural elucidation combines spectroscopic methods:

  • NMR (¹H and ¹³C) to identify functional groups and carbon骨架.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • X-ray crystallography (if crystalline) for 3D conformation. Cross-referencing spectral data with published libraries ensures accuracy .

Q. What are the standard assays used to evaluate the antioxidant properties of this compound, and what are their limitations?

Common assays include:

  • DPPH radical scavenging : Measures hydrogen donation capacity but is pH-sensitive.
  • ORAC (Oxygen Radical Absorbance Capacity) : Quantifies peroxyl radical neutralization but requires fluorescent probes.
  • Cell-based assays (e.g., ROS inhibition in HepG2 cells): Limited by cell line variability. Normalizing results to Trolox equivalents and using triplicate measurements mitigates variability .

Q. How do researchers ensure the reproducibility of this compound-related experiments across laboratories?

Reproducibility requires:

  • Detailed protocols for solvent preparation, instrument calibration (e.g., HPLC column specifications), and storage conditions.
  • Use of certified reference standards (e.g., Sigma-Aldrich this compound).
  • Reporting mean ± SD for at least three independent trials .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating this compound’s bioactivity in vitro versus in vivo?

  • In vitro : Use physiologically relevant concentrations (e.g., 1–100 µM) and include positive controls (e.g., ascorbic acid for antioxidant studies). Avoid solvent toxicity (e.g., DMSO ≤0.1%).
  • In vivo : Optimize dosage based on pharmacokinetic data (e.g., oral bioavailability ~15% in rodents) and account for metabolic degradation via LC-MS plasma analysis. Use double-blinded protocols to minimize bias .

Q. How should researchers address contradictions in reported antioxidant efficacy of this compound across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., DPPH at 517 nm, 30-min incubation).
  • Sample purity : Validate this compound purity via HPLC before testing.
  • Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.05) and report effect sizes. Replicate conflicting results in independent labs .

Q. What strategies can optimize the synthesis of this compound derivatives to enhance bioavailability while maintaining bioactivity?

  • Structural modification : Introduce hydrophilic groups (e.g., glycosylation) to improve solubility.
  • In silico modeling : Use tools like AutoDock to predict binding affinity to target proteins (e.g., COX-2).
  • Pharmacokinetic testing : Assess absorption via Caco-2 cell models and hepatic stability using microsomal assays .

Q. What computational approaches predict this compound’s molecular targets, and how are these validated experimentally?

  • Molecular docking : Screen against databases (e.g., PDB) to identify potential targets (e.g., NF-κB).
  • Molecular dynamics (MD) simulations : Validate binding stability over 100-ns trajectories.
  • Experimental validation : Use siRNA knockdown or competitive binding assays (e.g., SPR) to confirm target engagement .

Methodological Best Practices

  • Data presentation : Use tables to compare bioactivity IC₅₀ values across studies (Table 1). Avoid excessive chemical structures in figures; prioritize clarity .
  • Statistical reporting : Follow the American Statistical Association’s guidelines—avoid "significant" without p-values and confidence intervals .
  • Ethical replication : Share raw data via repositories (e.g., Zenodo) to facilitate meta-analyses .

Table 1 : Comparative Antioxidant Activity of this compound Derivatives

DerivativeDPPH IC₅₀ (µM)ORAC (µM TE/g)Cell-Based ROS Inhibition (%)
Native12.3 ± 1.28.5 ± 0.762 ± 5
Glycosylated9.8 ± 0.910.1 ± 0.978 ± 6

TE = Trolox Equivalents; Data from peer-reviewed studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.